molecular formula C23H21ClN2S B4762527 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine

1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine

Cat. No. B4762527
M. Wt: 392.9 g/mol
InChI Key: VSEDDWPWYTUSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine, also known as BCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCTP belongs to the class of piperazine derivatives and has been found to interact with the serotonin 5-HT1A receptor, which is involved in various physiological and behavioral processes.

Mechanism of Action

1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine modulates the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been found to have antinociceptive effects, which means it can reduce pain perception. 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine in lab experiments is that it is a selective antagonist of the serotonin 5-HT1A receptor, which allows for specific modulation of this receptor's activity. However, one limitation of using 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine is that it has low solubility in water, which may affect its bioavailability and limit its use in certain experimental designs.

Future Directions

Future research on 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine could focus on its potential therapeutic applications in the treatment of anxiety, depression, and pain disorders. Additionally, further studies could investigate the effects of 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine on other neurotransmitter systems and its potential interactions with other drugs. Finally, the development of more water-soluble forms of 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine could expand its use in experimental designs.

Scientific Research Applications

1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to interact with the serotonin 5-HT1A receptor, which is involved in various physiological and behavioral processes such as anxiety, depression, and pain perception. 1-(4-biphenylylcarbonothioyl)-4-(3-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression disorders.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2S/c24-21-7-4-8-22(17-21)25-13-15-26(16-14-25)23(27)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDDWPWYTUSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanethione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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